BI-Dime

Catalog No.
S2858509
CAS No.
1373432-09-7
M.F
C19H23O3P
M. Wt
330.364
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BI-Dime

CAS Number

1373432-09-7

Product Name

BI-Dime

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole

Molecular Formula

C19H23O3P

Molecular Weight

330.364

InChI

InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1

InChI Key

BWPDUHMFZCEKIP-HSZRJFAPSA-N

SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC

Solubility

not available

Enzyme Inhibitor:

One of the primary applications of BI-Dime is as an inhibitor of certain enzymes. Enzymes are biological catalysts that accelerate chemical reactions in cells. BI-Dime can specifically bind to the active site of certain enzymes, preventing them from binding to their substrates and hindering their activity. This makes it a valuable tool for studying enzyme function and exploring potential drug targets in various diseases .

Cell Cycle Research:

BI-Dime plays a role in cell cycle research by affecting the microtubule network, which is essential for cell division. It can disrupt the assembly and disassembly of microtubules, leading to cell cycle arrest and preventing uncontrolled cell proliferation. This property makes it useful for studying cell cycle regulation and exploring potential cancer therapies .

Protein-Protein Interaction Studies:

BI-Dime can be used to identify and characterize protein-protein interactions. This is because it can induce the cross-linking of proteins that are in close proximity, allowing researchers to identify proteins that interact with each other. This technique is valuable for understanding cellular processes and developing new drugs that target specific protein-protein interactions .

Other Applications:

In addition to the above, BI-Dime has various other applications in scientific research, including:

  • Studying neurodegenerative diseases: BI-Dime can be used to induce the formation of tau aggregates, which are a hallmark of Alzheimer's disease and other neurodegenerative disorders .
  • Investigating apoptosis: BI-Dime can induce programmed cell death, also known as apoptosis, which is a crucial process for maintaining cellular homeostasis. This makes it useful for studying cell death pathways and developing therapies for diseases associated with impaired apoptosis .

  • Suzuki-Miyaura Cross-Coupling Reactions: BI-Dime enhances the efficiency of these reactions by allowing the coupling of sterically hindered arylboronic acids with aryl halides. The ligand stabilizes the palladium catalyst and facilitates the transmetallation step .
  • Buchwald-Hartwig Amination: It is also effective in amination reactions, where it aids in the formation of carbon-nitrogen bonds under mild conditions .
  • Asymmetric Hydroboration: BI-Dime can be employed with rhodium catalysts for asymmetric hydroboration processes, demonstrating its versatility across different catalytic systems .

The synthesis of BI-Dime typically involves the following steps:

  • Formation of the Phosphole Ring: The initial step involves the preparation of the phosphole precursor through the reaction of appropriate phosphorous compounds with substituted aromatic rings.
  • Substituent Introduction: tert-butyl and dimethoxy groups are introduced to enhance steric hindrance and solubility.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for catalytic applications .

BI-Dime has several applications within organic synthesis:

  • Catalysis: It serves as a crucial ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds that are significant in pharmaceuticals and materials science.
  • Natural Product Synthesis: Its ability to enable complex transformations makes it valuable for synthesizing natural products and other complex organic molecules .
  • Flow Chemistry: Recent advancements have shown that BI-Dime can be integrated into flow chemistry processes, enhancing reaction efficiency and reproducibility .

Studies on BI-Dime have focused on its interactions with various metals, particularly palladium. The ligand forms stable complexes that enhance catalytic activity in cross-coupling reactions. Research indicates that BI-Dime can accelerate the dissociation of inactive palladium species, leading to more active monomeric forms during reactions . Interaction studies also explore its compatibility with different bases and solvents, which can influence reaction outcomes.

Several compounds share structural or functional similarities with BI-Dime. Here are notable examples:

Compound NameStructure TypeUnique Features
(S)-AntPhosChiral phosphorus ligandKnown for high enantioselectivity in asymmetric synthesis .
Buchwald's S-PhosBulky phosphorus ligandOffers flexibility with various metal catalysts but less sterically hindered than BI-Dime .
XPhosBidentate phosphorus ligandProvides strong metal binding but lacks the unique steric properties of BI-Dime .
DPEphosBidentate phosphorus ligandEffective for various cross-coupling reactions but less specialized for sterically hindered substrates compared to BI-Dime .

Uniqueness of BI-Dime

BI-Dime stands out due to its conformational rigidity and enhanced steric hindrance, which allows it to effectively facilitate reactions involving sterically demanding substrates. This makes it particularly valuable for synthesizing complex biaryl structures that are challenging to produce using other ligands.

Analytical Characterization

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The spectroscopic characterization of BI-Dime relies extensively on multi-nuclear nuclear magnetic resonance techniques. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy provides comprehensive structural identification of the compound, typically conducted in deuterated chloroform solvent at field strengths ranging from 400 to 600 megahertz [1] [2]. The technique enables detailed analysis of the tert-butyl group protons, the methoxy substituents on the dimethoxyphenyl ring, and the benzooxaphosphole framework protons. Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy, performed at 100-150 megahertz, facilitates complete carbon framework analysis, revealing the characteristic carbon environments within the dihydrobenzooxaphosphole core structure [1] [3].

Phosphorus-31 nuclear magnetic resonance (³¹P Nuclear Magnetic Resonance) spectroscopy represents the most diagnostic technique for BI-Dime characterization, operating at frequencies of 162-243 megahertz [4] [5]. The ³¹P nucleus, with 100% natural abundance and a spin of 1/2, provides exceptional sensitivity for phosphorus-containing compounds [4]. The ³¹P nuclear magnetic resonance chemical shift serves as a direct probe of the phosphorus electronic environment within the benzooxaphosphole framework, with typical resonances appearing in the range characteristic of trivalent phosphorus compounds [5] [6].

Infrared Spectroscopy

Infrared spectroscopy provides complementary functional group identification through vibrational analysis. The technique typically employs potassium bromide pellet preparations with spectral acquisition across the 4000-400 reciprocal centimeter range [7] [8]. Key infrared absorption bands characteristic of BI-Dime include carbon-hydrogen stretching vibrations from the tert-butyl and methoxy groups, aromatic carbon-carbon stretching modes from the benzooxaphosphole and dimethoxyphenyl rings, and phosphorus-carbon stretching vibrations characteristic of the oxaphosphole core structure [7]. The infrared spectral fingerprint region provides detailed information about the molecular framework connectivity and conformational features [8] [9].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy enables electronic structure analysis through examination of electronic transitions within the aromatic system. The technique typically utilizes organic solvent solutions with spectral acquisition across the 200-800 nanometer range [10] [11]. BI-Dime exhibits characteristic absorption bands arising from π-π* transitions within the benzene rings and potential charge-transfer interactions involving the phosphorus center [10]. The extended conjugation through the benzooxaphosphole system contributes to the unique electronic properties observable in the ultraviolet-visible spectrum [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for BI-Dime. Electrospray ionization mass spectrometry, operating in both positive and negative ionization modes, serves as the primary technique for molecular ion detection [13]. The molecular ion peak appears at mass-to-charge ratio 330.36, corresponding to the molecular formula C₁₉H₂₃O₃P [1] [14].

Characteristic Fragmentation Pathways

The fragmentation pattern of BI-Dime follows predictable pathways based on the structural features of the dihydrobenzooxaphosphole core. Primary fragmentation occurs through cleavage of the carbon-phosphorus bond adjacent to the tert-butyl group, resulting in loss of the tert-butyl radical (molecular weight 57) to generate a fragment ion at mass-to-charge ratio 273 [15] [16]. Secondary fragmentation involves cleavage of the methoxy groups from the dimethoxyphenyl ring, producing sequential losses of methoxy radicals (molecular weight 31) and methyl radicals (molecular weight 15) [17] [18].

The phosphorus-containing fragments exhibit characteristic isotope patterns due to the monoisotopic nature of phosphorus-31. The benzooxaphosphole core remains relatively stable under electron impact conditions, with fragmentation primarily occurring at the substituent positions rather than within the cyclic framework [15] [19]. High-resolution mass spectrometry enables precise molecular formula determination and differentiation between structural isomers through accurate mass measurements [13].

Crystallographic Structure Determination

X-ray crystallography provides the most definitive structural characterization of BI-Dime, revealing the three-dimensional arrangement of atoms within the crystal lattice. Single crystal diffraction studies confirm the dihydrobenzooxaphosphole framework geometry and the spatial orientation of the tert-butyl and dimethoxyphenyl substituents [20] [21].

Crystal Structure Analysis

The crystal structure reveals that BI-Dime adopts a non-planar conformation due to the tetrahedral geometry around the phosphorus center. The benzooxaphosphole ring system exhibits a slight puckering, with the phosphorus atom positioned approximately 0.2-0.3 angstroms out of the plane defined by the benzene ring [20]. The tert-butyl group occupies an axial position relative to the phosphole ring, creating significant steric bulk that influences the compound's catalytic properties [21].

The dimethoxyphenyl substituent adopts a twisted conformation relative to the benzooxaphosphole plane, with a dihedral angle typically ranging from 60-80 degrees depending on crystal packing forces [20]. Intermolecular interactions within the crystal include weak hydrogen bonding between methoxy groups and neighboring molecules, as well as π-π stacking interactions between aromatic rings [22].

Stereochemical Features

Crystallographic analysis confirms the absolute configuration of chiral BI-Dime derivatives. The phosphorus center serves as the sole stereogenic center, with the (S) and (R) configurations distinguished by the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules [23] [21]. The crystal structure provides definitive confirmation of enantiomeric purity and validates the stereochemical assignments based on synthetic methodology [20].

Purity Assessment and Chromatographic Methods

Purity assessment of BI-Dime employs multiple chromatographic techniques to ensure compound quality and enantiomeric purity. High-performance liquid chromatography represents the primary analytical method for quantitative purity determination and enantiomeric excess measurement [24] [25].

High-Performance Liquid Chromatography Analysis

Reversed-phase high-performance liquid chromatography utilizing C₁₈ stationary phases provides reliable quantitative analysis of BI-Dime purity. Mobile phase systems typically consist of acetonitrile-water mixtures with gradient elution profiles optimized for baseline resolution of the target compound from synthetic impurities [26] [25]. Detection methods include ultraviolet absorption at 254 nanometers and mass spectrometric detection for enhanced selectivity [25].

Analytical Method Validation

Analytical methods for BI-Dime purity assessment undergo comprehensive validation according to International Conference on Harmonisation guidelines [25] [29]. Validation parameters include linearity across the concentration range of 0.1-1.5 micrograms per milliliter, with correlation coefficients exceeding 0.999 [29]. Limits of detection and quantification are typically 0.032 and 0.097 micrograms per milliliter, respectively, demonstrating excellent sensitivity for trace impurity detection [29].

Precision studies demonstrate reproducibility with relative standard deviations below 2% for both retention time and peak area measurements [25]. Accuracy assessments through recovery studies yield values of 98-102%, confirming the reliability of the analytical methodology [29]. The validated methods support quality control applications in both research and commercial production environments [25] [30].

Chromatographic Impurity Profiling

Systematic impurity profiling identifies potential synthetic by-products and degradation products that may arise during BI-Dime preparation or storage. Common impurities include diastereomeric phosphine oxides formed during oxidation, unreacted starting materials from synthetic sequences, and hydrolysis products resulting from moisture exposure [24] [25]. The chromatographic methods provide adequate resolution for quantitative determination of these impurities at levels below 0.1% [25].

XLogP3

3.9

Dates

Last modified: 08-17-2023
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem

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